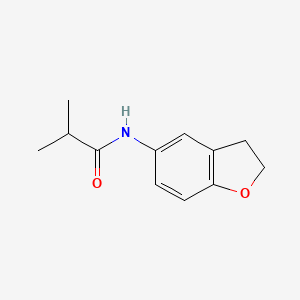
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide, also known as DBF or 2-Methyl-N-(5-benzofuranyl)-2-propionamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzofuran derivatives and has been studied extensively for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide is not fully understood. However, it has been found to interact with various biological targets, including the cannabinoid receptors, GABA receptors, and TRPV1 receptors. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast cancer. Additionally, there is interest in exploring the potential of this compound as a modulator of the endocannabinoid system, which could have implications for the treatment of various disorders such as anxiety and depression. Overall, the potential therapeutic applications of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide can be achieved through several methods. One of the most common methods involves the reaction of 2-methylpropanoic acid with 2-amino-5-benzofuran carboxylic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). This reaction results in the formation of the desired product, which can be isolated and purified using standard techniques.
Applications De Recherche Scientifique
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biological activities, making it a promising candidate for various therapeutic applications. It has been studied extensively for its potential as an anti-inflammatory, analgesic, and neuroprotective agent. Additionally, it has been found to possess anticancer properties and has been investigated for its potential in cancer therapy.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(14)13-10-3-4-11-9(7-10)5-6-15-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIJYTMTRBXDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

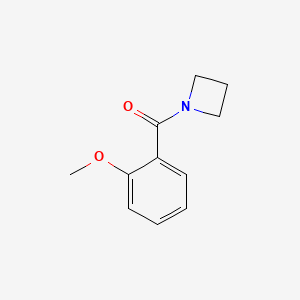

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)
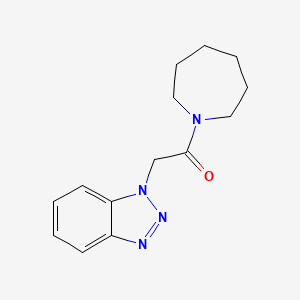

![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)
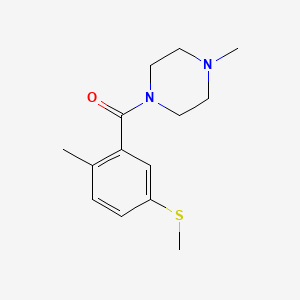



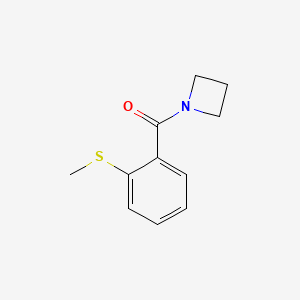
![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
